N-BENZOYL-N'-(3-CHLOROPHENYL)UREA
Description
Overview of Urea (B33335) Scaffold Significance in Advanced Organic Chemistry
The urea scaffold, characterized by a carbonyl group flanked by two nitrogen atoms, is a fundamental building block in organic chemistry. Its significance stems from the ability of the urea functionality to form stable hydrogen bonds with various molecular targets, a property that is pivotal in fields like medicinal chemistry and materials science. nih.gov The synthesis of urea by Friedrich Wöhler in 1828 is widely regarded as a landmark event that marked the dawn of modern organic chemistry. nih.gov Since then, urea and its derivatives have become integral to the development of a vast array of organic compounds. nih.govectol.com
The versatility of the urea moiety allows for the introduction of diverse substituents on its nitrogen atoms, leading to a wide range of structural and electronic properties. This adaptability makes urea derivatives valuable as intermediates in the synthesis of more complex molecules, including heterocyclic compounds. researchgate.net Furthermore, the specific arrangement and nature of these substituents can be fine-tuned to modulate properties such as solubility, stability, and reactivity, making them attractive for various applications.
Historical Context of N-Acylurea Derivatives in Synthetic Methodologies
N-acylureas, a class of compounds derived from the acylation of urea, have a rich history in synthetic organic chemistry. wikipedia.org These compounds have been recognized for their utility as insecticides, with some benzoylurea (B1208200) derivatives acting as potent insect growth regulators by inhibiting chitin (B13524) synthesis. wikipedia.orgwikipedia.org This mode of action disrupts the molting process in insects, leading to their demise. wikipedia.org
Beyond their agricultural applications, N-acylureas have also found a place in medicinal chemistry. Certain acylurea derivatives have been developed as anticonvulsants and sedatives. wikipedia.org The structural relationship of N-acylureas to other important pharmaceutical scaffolds, such as barbiturates and hydantoins, underscores their importance in drug design and development. wikipedia.org The synthesis of N-acylureas can be achieved through various methods, including the reaction of a carboxylic acid with a carbodiimide (B86325), which proceeds through an O-acylisourea intermediate. google.com
Scope and Research Significance of N-BENZOYL-N'-(3-CHLOROPHENYL)UREA within Academic Literature
This compound is a specific derivative within the broader class of benzoylphenylureas. wikipedia.org While the parent compound, N-benzoyl-N'-phenylurea, has been studied for its structural characteristics and as a precursor to insecticides, the introduction of a chlorine atom at the 3-position of the phenyl ring in this compound can significantly influence its physicochemical properties and potential applications. wikipedia.org The presence of the chlorine atom can alter the electronic distribution within the molecule, affecting its reactivity and intermolecular interactions.
Research on closely related compounds, such as N-(p-chlorophenyl)-N'-benzoyl thiourea (B124793), has provided insights into the synthesis, characterization, and potential applications of such molecules. These studies often involve a range of analytical techniques, including elemental analysis, mass spectrometry, FT-IR, UV-Vis, and NMR spectroscopy, to elucidate the structure and properties of the synthesized compounds. The crystal structures of similar compounds, like 1-(2-chlorophenyl)-3-(p-tolyl)urea, have been determined, revealing details about their molecular geometry and intermolecular interactions, which are often dominated by hydrogen bonding. researchgate.net
Although specific research literature solely dedicated to this compound is not extensively available in the provided search results, the collective knowledge on substituted ureas, N-acylureas, and their chlorinated derivatives provides a strong foundation for understanding its chemical nature and potential areas of investigation. The synthesis of such compounds typically involves the reaction of a substituted benzamide (B126) with an isocyanate or through the reaction of an amine with a benzoyl isocyanate. google.com
Table of Compound Properties
| Property | Value |
| Molecular Formula | C14H11ClN2O2 |
| PubChem CID | 2987122 nih.gov |
Table of Related Compounds
| Compound Name | Molecular Formula |
| N-Benzoyl-N'-phenylurea | C14H12N2O2 wikipedia.org |
| 1-Benzyl-3-(3-chlorophenyl)urea | C14H13ClN2O chemspider.com |
| N-benzhydryl-N'-(3-chlorophenyl)urea | C20H17ClN2O uni.lusigmaaldrich.com |
| N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea | C14H11ClN2O3 uni.lu |
| N-(p-chlorophenyl)-N'-benzoyl thiourea | C14H11ClN2OS |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea | C14H13ClN2O researchgate.net |
| N-Benzoyl-N'-(2-chlorophenyl)thiourea | C14H11ClN2OS researchgate.net |
| N-(3-chlorophenethyl)-4-nitrobenzamide | Not specified in results |
| N-Benzoyl-N',N'-dimethyl-thio-urea | C10H12N2OS nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-chlorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXCFLXNSZLHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94398-04-6 | |
| Record name | N-BENZOYL-N'-(3-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for N Benzoyl N 3 Chlorophenyl Urea
Classical Synthetic Approaches to N-Acylureas and Related Analogues
The foundational methods for constructing the N-acylurea scaffold have been well-established and provide a versatile toolkit for organic chemists. These classical approaches often serve as the basis for more modern and targeted syntheses.
Reactions Involving Isocyanates and Amines
A primary and widely utilized method for the synthesis of ureas and their derivatives involves the reaction of an isocyanate with an amine. nih.gov This reaction is generally efficient and proceeds under mild conditions. The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine to form the urea (B33335) linkage. In the context of N-acylureas, this can be adapted by using an appropriate acyl isocyanate or by reacting a primary urea with an acylating agent. For instance, the reaction of an aryl isocyanate with an amine is a common pathway to unsymmetrical ureas. nih.gov The use of isocyanates is a cornerstone in the synthesis of a wide array of urea-containing compounds, including those with potential biological activity. google.com
Utilization of Acid Chlorides with Ammonium (B1175870) Thiocyanate (B1210189)/Cyanate (B1221674) Intermediates
Another classical route involves the use of acid chlorides and a source of cyanate or thiocyanate. The reaction of an aroyl chloride with ammonium thiocyanate can generate an in-situ aroyl isothiocyanate. google.com This intermediate can then react with an amine to form an N-aroyl-N'-arylthiourea. Subsequent hydrolysis or other transformations can then yield the desired N-acylurea. wikipedia.org This method provides an alternative to the direct use of potentially hazardous isocyanates. The one-pot synthesis of N-aryl-N'-(4-ethyloxybenzoyl)-thiourea derivatives has been achieved using this strategy under phase transfer catalysis conditions. google.com
Carbodiimide-Mediated Acylurea Formation
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely recognized as powerful coupling agents in organic synthesis, particularly in peptide chemistry. thieme-connect.denih.gov Their utility extends to the formation of N-acylureas. The reaction between a carboxylic acid and a carbodiimide (B86325) initially forms a highly reactive O-acylisourea intermediate. nih.govias.ac.in This intermediate can then undergo an intramolecular O-to-N acyl migration to yield the stable N-acylurea. nih.govias.ac.in While often considered a side reaction in peptide synthesis, this rearrangement can be harnessed as a direct route to N-acylureas. thieme-connect.denih.gov Studies have shown that reactions of benzoic acid derivatives with N,N'-dialkylcarbodiimides can proceed smoothly at room temperature in neutral conditions to afford N-acylurea derivatives in high yields. ias.ac.inresearchgate.net
Targeted Synthesis of N-BENZOYL-N'-(3-CHLOROPHENYL)UREA and its Regioisomers
Building upon the classical methods, the specific synthesis of this compound and its regioisomers requires careful selection of starting materials and reaction conditions to ensure high yield and purity.
Detailed Reaction Pathways and Conditions
The most direct and common pathway for the synthesis of this compound involves the reaction of benzoyl isocyanate with 3-chloroaniline (B41212). Benzoyl isocyanate can be prepared from benzamide (B126) and oxalyl chloride. google.com The subsequent addition of 3-chloroaniline to the benzoyl isocyanate in an inert solvent like dioxane or N,N-dimethylformamide at room temperature or with gentle heating leads to the formation of the desired product. google.comepo.org
Alternatively, one could envision a route starting from 3-chlorophenyl isocyanate and benzamide. Another potential pathway involves the reaction of phenylurea with 3-chlorobenzoyl chloride in the presence of a base.
The synthesis of regioisomers, such as N-benzoyl-N'-(2-chlorophenyl)urea or N-benzoyl-N'-(4-chlorophenyl)urea, would follow analogous pathways, simply by substituting 3-chloroaniline with 2-chloroaniline (B154045) or 4-chloroaniline, respectively. The synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea (B124793) has been reported via the reaction of benzoyl thiocyanate with p-chloroaniline, which could potentially be converted to the corresponding urea.
Optimization of Reaction Parameters (Temperature, Solvent, Catalysis)
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.
Temperature: The reaction between an isocyanate and an amine is typically exothermic and can often be carried out at room temperature. epo.org However, in some cases, gentle heating may be required to drive the reaction to completion. For instance, a patented method describes the reaction of isocyanates with cyclic amines at 100°C. google.com Conversely, low temperatures may be employed to control the reaction rate and minimize side products.
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dioxane, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetone (B3395972) are commonly used for these types of reactions as they are inert to the reactants and facilitate their dissolution. google.comgoogle.comepo.org The use of water as a solvent has also been explored in carbodiimide-mediated syntheses of N-acylureas, presenting a greener alternative. ias.ac.inresearchgate.net
Catalysis: While many isocyanate-amine reactions proceed without a catalyst, certain transformations can be facilitated. For example, phase transfer catalysts like polyethylene (B3416737) glycol (PEG) have been used in the synthesis of N-aroyl-N'-hydroxyethyl(hydroxyphenyl)thiourea derivatives. google.com In carbodiimide-mediated reactions, the carbodiimide itself acts as the coupling agent. Recent research has also explored the use of copper salts to catalyze the synthesis of unsymmetrical ureas from isocyanides and O-benzoyl hydroxylamines. nih.govnih.gov Rhodium(III) catalysis has been developed for the amidation of C-H bonds with isocyanates, offering a novel approach to amide synthesis. nih.gov
Table of Research Findings on N-Acylurea Synthesis
| Method | Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isocyanate-Amine Reaction | Aryl Isocyanate, Amine | Mild conditions, various solvents | Unsymmetrical Ureas | nih.gov |
| Acid Chloride/Ammonium Thiocyanate | Aroyl Chloride, Ammonium Thiocyanate, Amine | Phase transfer catalysis (e.g., PEG) | N-Aroyl-N'-Arylthioureas | google.com |
| Carbodiimide-Mediated Coupling | Carboxylic Acid, Carbodiimide (DCC, DIC) | Room temperature, water or organic solvents | N-Acylureas | ias.ac.inresearchgate.net |
| Targeted Synthesis | Benzoyl Isocyanate, 3-Chloroaniline | Inert solvent (dioxane, DMF), room temp. or heating | This compound | google.comepo.org |
| Catalytic Synthesis | Isocyanide, O-Benzoyl Hydroxylamine | CuOAc catalyst, t-BuONa base, 30°C | Unsymmetrical Ureas | nih.gov |
Elucidation of Molecular and Supramolecular Architecture
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-H protons of the urea (B33335) linkage.
Aromatic Protons: The protons of the benzoyl and 3-chlorophenyl rings will appear in the downfield region, typically between 7.0 and 8.5 ppm. The substitution patterns on both rings will lead to complex splitting patterns (multiplets). The protons on the benzoyl group are expected to show characteristic signals for a monosubstituted benzene (B151609) ring. The 3-chlorophenyl group will display a more complex pattern due to the meta-substitution of the chlorine atom.
N-H Protons: The two N-H protons of the urea bridge are expected to appear as broad singlets in the region of 8.5-11.0 ppm. Their chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Carbonyl Carbons: The carbonyl carbons of the benzoyl and urea groups are expected to resonate at the most downfield positions, typically in the range of 165-180 ppm.
Aromatic Carbons: The aromatic carbons will show signals between 115 and 140 ppm. The carbon atom attached to the chlorine atom (C-Cl) in the 3-chlorophenyl ring is expected to have a chemical shift in the range of 130-135 ppm. The other aromatic carbons will have shifts influenced by the electronic effects of their substituents.
For comparative purposes, the related compound N-(p-chlorophenyl)-N'-benzoyl thiourea (B124793), where the urea oxygen is replaced by sulfur, has been characterized. Current time information in Bangalore, IN. While the electronic environment is different, the general regions for the proton and carbon signals would be analogous.
Predicted ¹H and ¹³C NMR Data for N-benzoyl-N'-(3-chlorophenyl)urea
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzoyl-H | 7.4 - 8.2 (m) | - |
| 3-Chlorophenyl-H | 7.0 - 7.8 (m) | - |
| N-H (urea) | 8.5 - 11.0 (br s) | - |
| C=O (benzoyl) | - | 165 - 175 |
| C=O (urea) | - | 150 - 160 |
| Aromatic C | - | 115 - 140 |
| C-Cl | - | 130 - 135 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic rings and the carbonyl groups.
The benzoyl and 3-chlorophenyl groups contain chromophores that absorb in the UV region. The presence of the urea linkage can also influence the electronic transitions. Typically, benzoyl derivatives exhibit strong absorptions around 230-280 nm, corresponding to π → π* transitions. The n → π* transitions of the carbonyl groups are generally weaker and may appear at longer wavelengths.
In a study of the analogous N-(p-chlorophenyl)-N'-benzoyl thiourea, UV-Vis absorption bands were observed, which can be indicative of the electronic transitions in the urea counterpart. Current time information in Bangalore, IN.
Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π | 230 - 280 |
| n → π | > 280 (weak) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₁ClN₂O₂), the calculated molecular weight is approximately 274.7 g/mol .
The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with about one-third the intensity of the [M]⁺ peak would also be anticipated.
Common fragmentation pathways for benzoylurea (B1208200) derivatives involve cleavage of the amide and urea bonds. Key predicted fragments would include:
The benzoyl cation (C₆H₅CO⁺) at m/z 105.
Fragments corresponding to the 3-chlorophenyl isocyanate ion or related species.
Loss of the 3-chlorophenylamino group.
The mass spectrum of the related N-(p-chlorophenyl)-N'-benzoyl thiourea showed a molecular ion peak at m/z 292.34, consistent with its molecular formula, and its fragmentation pattern provided insight into its structure. Current time information in Bangalore, IN.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
|---|---|
| 274/276 | [M]⁺ (Molecular ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 152/154 | [ClC₆H₄NCO]⁺ (3-Chlorophenyl isocyanate cation) |
| 127/129 | [ClC₆H₄NH₂]⁺ (3-Chloroaniline radical cation) |
Other Analytical Methodologies for Compound Characterization
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula. For this compound (C₁₄H₁₁ClN₂O₂), the theoretical elemental composition can be calculated. Experimental values obtained for a pure sample should closely match these theoretical percentages.
Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 61.22% |
| Hydrogen (H) | 4.04% |
| Chlorine (Cl) | 12.91% |
| Nitrogen (N) | 10.20% |
| Oxygen (O) | 11.65% |
For the analogous thiourea compound, the experimentally determined elemental composition was in good agreement with the calculated values, confirming its stoichiometry. Current time information in Bangalore, IN.
Thermal Analysis (e.g., TGA) for Stability Profiles
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition profile of a compound. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose and the number of decomposition steps.
Benzoylurea derivatives generally exhibit thermal stability up to a certain temperature, after which they undergo decomposition. The TGA analysis of N-(p-chlorophenyl)-N'-benzoyl thiourea and its metal complexes revealed their thermal stability and decomposition patterns. Current time information in Bangalore, IN. A similar analysis for this compound would be expected to show decomposition at elevated temperatures, likely involving the breakdown of the urea bridge and subsequent degradation of the aromatic moieties.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of N-benzoyl-N'-(3-chlorophenyl)urea. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's electronic landscape.
Computational optimization of the molecular structure of this compound reveals its most stable three-dimensional arrangement. These calculations are foundational, as the geometry dictates many of the molecule's other properties. For the parent compound, N-benzoyl-N'-phenylurea, X-ray crystallography has shown that the molecule is nearly flat. wikipedia.org This planarity is largely due to the formation of a strong intramolecular hydrogen bond between one of the urea (B33335) protons (N-H) and the benzoyl carbonyl oxygen (C=O), creating a stable pseudo-aromatic six-membered ring. wikipedia.orgnih.gov In the crystal lattice, these molecules further pair up into centrosymmetric dimers through intermolecular hydrogen bonds. wikipedia.orgnih.gov
For this compound, DFT calculations would predict a similar planar core structure. The primary geometric parameters, such as bond lengths and angles, are expected to be comparable to those of the unsubstituted analog. For instance, the C=O bond distances are typically around 1.23 Å, and the C-N bonds of the urea bridge are in the range of 1.34 to 1.41 Å. wikipedia.org The introduction of a chlorine atom at the meta-position of the N'-phenyl ring is not expected to significantly distort this core planarity, though minor changes in the dihedral angles involving the chlorophenyl ring may occur. The dihedral angle describing the twist between the two amide-like subunits of the urea core is generally small, indicating significant conjugation across the N-C-N-C backbone. nih.gov
Table 1: Selected Crystallographic Data for the Parent Compound N-benzoyl-N'-phenylurea This data provides a baseline for the expected geometry of the 3-chloro derivative.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.5641 |
| b (Å) | 4.6564 |
| c (Å) | 21.1029 |
| β (°) | 128.716 |
| Volume (ų) | 1193.31 |
Theoretical calculations of harmonic vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. For this compound, key vibrational modes can be predicted. The N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. The C=O stretching frequency is a strong, characteristic band, while C-N stretching and N-H bending modes also provide valuable structural information. DFT calculations, often using the B3LYP functional, can compute these frequencies with a high degree of accuracy, although a scaling factor is typically applied to better match experimental data. researchgate.net
In similar complex molecules, DFT is used to assign specific experimental bands to particular atomic motions, which can be challenging due to the coupling of vibrations. researchgate.net The presence of the intramolecular hydrogen bond in this compound would be expected to cause a red-shift (a shift to lower wavenumber) of the involved N-H and C=O stretching frequencies compared to a theoretical conformer without this bond.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions, corresponding to the classic Lewis structure picture. uni-muenchen.dewikipedia.org A key application of NBO analysis for this compound is the investigation of electronic delocalization and, particularly, the nature of the intramolecular hydrogen bond.
Molecules with large differences in ground- and excited-state dipole moments often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. inoe.ro Computational chemistry allows for the prediction of these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). inoe.roripublication.com The magnitude of the first hyperpolarizability is a key indicator of second-order NLO activity. inoe.ro
Urea is a prototypical molecule often used as a benchmark in NLO studies. inoe.roresearchgate.netnih.gov Organic molecules like this compound, which feature an extended π-conjugated system and intramolecular charge transfer characteristics, are expected to possess significantly larger hyperpolarizability values than urea. nih.govjournaleras.com The presence of donor (NH) and acceptor (C=O) groups connected by a π-system facilitates this charge transfer. DFT calculations can quantify the components of the hyperpolarizability tensor, and the total value (β_total) can be compared to that of urea to assess the material's NLO potential. ripublication.comnih.gov The substitution pattern on the aromatic rings plays a crucial role in tuning these NLO properties. inoe.ro
Table 2: Comparison of Calculated NLO Properties for Urea and a Representative Chalcone This table illustrates the typical increase in hyperpolarizability for extended conjugated systems compared to the urea standard.
| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |
|---|---|---|
| Urea (reference) | 1.671 | 0.3728 |
| 5-(Trifluoromethyl)pyridine-2-thiol (example) | ~3.38 | ~2.98 |
Data sourced from representative DFT studies for comparison. journaleras.com
Reaction Mechanism Investigations via Computational Methods
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound and related compounds, these methods have been instrumental in understanding the formation and cleavage of the central urea bond.
Elucidation of Stepwise vs. Concerted Pathways in Urea Bond Formation/Cleavage
The formation of N-benzoyl urea derivatives has been the subject of detailed computational investigation to determine the precise nature of the reaction pathway. Density Functional Theory (DFT) calculations have been employed to explore whether the synthesis from precursors like N-benzoylcarbamates and amines occurs in a single, coordinated step (a concerted pathway) or through a series of intermediates (a stepwise pathway). Research using DFT at the B3LYP/6–31 + G (d,p) level of theory has suggested that a plausible stepwise mechanism is involved in the synthesis of substituted N-benzoyl ureas. researchgate.net This approach allows for a more nuanced understanding of the bond-forming events, identifying distinct stages in the reaction sequence.
Transition State Characterization and Activation Energy Calculations
A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. Computational methods, particularly DFT, are used to calculate the geometry and energy of these fleeting structures. researchgate.net By determining the energy of the transition state relative to the reactants, the activation energy for each step in the proposed mechanism can be calculated. These calculations are vital for predicting the feasibility and rate of a reaction under different conditions. For N-benzoyl urea derivatives, theoretical studies have focused on calculating these parameters to validate proposed mechanisms. researchgate.net
Solvent Effects on Reaction Energetics and Mechanisms
The surrounding solvent can significantly influence the energetics and mechanism of a reaction. Computational models, such as the Polarization Continuum Model (PCM), are used to simulate the effect of a solvent environment on the reacting molecules. researchgate.net These studies investigate how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the activation energies and potentially favoring one reaction pathway over another. For related urea synthesis reactions, computational studies have incorporated such models to provide a more accurate picture of the reaction in a solution phase. researchgate.net
Thermochemical Analysis of Urea Decomposition Reactions
Thermochemical analysis involves studying the heat changes that accompany chemical reactions, such as decomposition. The thermal decomposition of urea itself is a complex process that has been studied extensively, involving intermediates like biuret, cyanic acid (HNCO), and ultimately forming products such as cyanuric acid, ammelide, and ammeline (B29363) at higher temperatures. at.uaresearchgate.net This process typically begins with the decomposition of molten urea at temperatures above 150°C. researchgate.net
Table 1: Reaction Thermochemistry for N,N'-Bis(3-chlorophenyl)urea Dissociation This interactive table provides thermochemical data for a compound structurally similar to this compound.
| Reaction | Quantity | Value | Units | Method | Phase | Reference |
|---|
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, typically a protein. These studies are fundamental in fields like drug discovery to understand binding affinity and mode of action.
Ligand-Protein Interaction Profiling in Model Systems (e.g., Enzyme Active Sites)
Molecular docking simulations have been widely used to study how urea and thiourea (B124793) derivatives, including structures analogous to this compound, interact with the active sites of various enzymes. nih.gov A common target for such studies is the urease enzyme, where inhibitors are sought to manage the negative effects of its activity. nih.govnih.gov Docking studies on Jack bean urease reveal the possible binding modes of potential inhibitors, highlighting key interactions such as hydrogen bonds with specific amino acid residues within the enzyme's active site. nih.govresearchgate.net
These computational analyses are not limited to urease. Docking studies of novel benzimidazole (B57391) urea derivatives against human pancreatic α-amylase (HPA) and human lysosomal acid α-glucosidase (HLAG) have also been conducted to evaluate their potential as anti-hyperglycemic agents. mdpi.com The results of these simulations are often expressed as a binding energy (or docking score), which estimates the affinity of the ligand for the protein's binding site. Lower binding energies typically indicate a more favorable interaction. These studies have shown that urea derivatives can fit well within the catalytic sites, with specific interactions rationalizing their inhibitory potential. mdpi.com
Table 2: Example Binding Energies from Docking Studies of Urea Derivatives with Enzyme Active Sites This interactive table showcases results from molecular docking simulations of urea compounds with target enzymes, demonstrating the quantitative output of such studies.
| Compound Type | Target Enzyme | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Benzimidazole Urea Derivative | Human Pancreatic α-Amylase (HPA) | -8.8 | mdpi.com |
| Benzimidazole Urea Derivative | Human Pancreatic α-Amylase (HPA) | -8.0 | mdpi.com |
Conformational Dynamics and Binding Affinity Predictions
The three-dimensional structure and flexibility of this compound are critical determinants of its biological activity. Computational studies, including conformational analysis and molecular docking, have been instrumental in elucidating these characteristics.
Conformational Analysis:
The conformational landscape of diaryl ureas, including this compound, is a subject of considerable interest. X-ray crystallography studies of the parent compound, N-benzoyl-N'-phenylurea, reveal a largely planar molecular conformation. nih.gov This planarity is stabilized by a strong intramolecular hydrogen bond between the N-H group of the urea linkage and the oxygen atom of the benzoyl carbonyl group, forming a pseudo-aromatic six-membered ring. nih.govwikipedia.org This intramolecular interaction is a common feature among N'-monosubstituted N-benzoylureas. nih.gov
In the solid state, these molecules often form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds, creating an eight-membered ring motif. nih.govwikipedia.org Computational studies on diaryl ureas have shown a strong preference for the anti-anti conformation, where the phenyl rings are on opposite sides of the urea bridge. This preference is observed in over 98% of diaryl urea crystal structures.
Molecular dynamics (MD) simulations on analogous compounds, such as N-(phenylcarbamothioyl)-4-chloro-benzamide, have been used to study the stability of the compound when bound to a biological target. jppres.com Such simulations can reveal the dynamic behavior of the ligand within a binding pocket, highlighting the stability of key interactions over time. For this compound, MD simulations would likely show the stability of the planar conformation and the key hydrogen bonds that anchor it to a receptor.
Binding Affinity Predictions:
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a molecule to a biological target. For derivatives of N-benzoyl-N'-phenylurea, which are known to act as insecticides by inhibiting chitin (B13524) synthesis, docking studies can elucidate the interactions with the target enzyme, chitin synthase.
The binding affinity is largely governed by a combination of forces, including:
Hydrogen Bonds: The urea and benzoyl groups can act as both hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl and chlorophenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding site.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity, further aid in predicting binding affinity. For instance, the lipophilicity (hydrophobicity) of the molecule, influenced by the chlorine substituent, is a key parameter in these models.
The predicted binding affinities from these computational studies are crucial for prioritizing compounds for experimental testing and for designing new analogs with improved potency.
Table 1: Key Interactions in Binding Affinity of Benzoylurea (B1208200) Derivatives
| Interaction Type | Molecular Moiety Involved | Significance in Binding |
| Hydrogen Bonding | Urea (-NH-CO-NH-), Benzoyl Carbonyl (C=O) | Anchors the ligand in the binding site of the receptor. |
| Hydrophobic Interactions | Phenyl Ring, Chlorophenyl Ring | Contributes to the stability of the complex in nonpolar pockets. |
| π-π Stacking | Aromatic Rings (Phenyl, Chlorophenyl) | Can occur with aromatic amino acid residues in the target. |
Virtual Screening and Lead Compound Identification based on Structural Homology
This compound can serve as a scaffold or lead compound for the discovery of new molecules with desired biological activities through virtual screening.
Virtual Screening:
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov When using this compound as a starting point, two main approaches are employed:
Ligand-Based Virtual Screening: This method uses the known structure of an active compound like this compound to find other molecules with similar properties. A key tool in this approach is the development of a pharmacophore model . A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model would include hydrogen bond donors and acceptors, and hydrophobic/aromatic regions. This model is then used to screen databases for compounds that match these features.
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to screen large compound libraries. nih.gov The compounds are "docked" into the active site of the target, and their binding energies are calculated and ranked. This allows for the identification of novel scaffolds that may have better binding affinities or other desirable properties compared to the original lead compound.
Lead Compound Identification:
The benzoylphenylurea (B10832687) scaffold has been successfully used as a lead structure for the development of new bioactive compounds. nih.gov For example, it is the basis for a class of insecticides that inhibit chitin synthesis. wikipedia.org By modifying the substituents on the phenyl rings, researchers can fine-tune the activity, selectivity, and pharmacokinetic properties of the compounds.
For this compound, the 3-chloro substitution is a key feature. Virtual screening and lead optimization efforts might explore:
Alternative substitutions on the phenyl rings to improve binding affinity or metabolic stability.
Bioisosteric replacement of the urea linkage with other functional groups (e.g., thiourea, semicarbazide) to explore different interaction patterns and intellectual property space. nih.gov
Scaffold hopping , where the core benzoylurea structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features.
These computational approaches significantly accelerate the process of drug and pesticide discovery by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. biorxiv.org
Table 2: Computational Approaches for Lead Discovery from this compound
| Computational Method | Description | Application in Lead Discovery |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used to screen large databases for molecules with a similar pharmacophoric pattern. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Ranks potential lead compounds based on their predicted binding affinity and interaction mode. |
| QSAR Analysis | Correlates physicochemical properties of compounds with their biological activities. | Guides the design of new analogs with improved potency and desired properties. |
| Scaffold Hopping | Identifies new molecular backbones that can mimic the biological activity of the original lead compound. | Discovers novel chemical classes of compounds with potentially better patentability and properties. |
Structure Activity Relationship Sar Investigations and Mechanistic Insights Non Clinical
Mechanistic Probes in Biological Systems (Excluding Clinical Data)
Investigation of Molecular Targets and Pathways in Experimental Models (Non-Clinical)
The precise molecular targets and signaling pathways of N-Benzoyl-N'-(3-chlorophenyl)urea are not extensively documented in publicly available research. However, investigations into structurally similar benzoylphenylurea (B10832687) and benzoylthiourea (B1224501) derivatives provide significant insights into its potential mechanisms of action, particularly in the contexts of insecticidal and anticancer activities.
The primary and most well-established molecular target for the broader class of benzoylphenylureas is chitin (B13524) synthase in insects. sigmaaldrich.com These compounds are recognized as insect growth regulators that disrupt the molting process. sigmaaldrich.comwikipedia.org By inhibiting chitin synthase, they prevent the proper formation of the insect's exoskeleton, leading to mortality during molting. sigmaaldrich.com
In the realm of oncology, research on analogous compounds suggests several potential molecular targets and pathways that may be relevant to this compound. Studies on other urea (B33335) derivatives have pointed towards an ability to inhibit tumor growth in in vitro models. nih.gov While direct evidence for this compound is lacking, related compounds have been investigated for their effects on key cancer-related proteins and pathways.
For instance, a study on the structurally related thiourea (B124793) derivative, N-benzoyl-3-allylthiourea (BATU) , demonstrated cytotoxic effects against breast cancer cell lines. nih.govnih.gov This activity was linked to the modulation of the Human Epidermal growth factor Receptor 2 (HER-2) and the inhibition of the Nuclear Factor kappa B (NF-κB) pathway. nih.govnih.gov The study found that BATU could enhance the expression of HER-2 while inactivating NF-κB, a transcription factor crucial for cell proliferation and survival. nih.govnih.gov
Furthermore, research into other N-aryl-N'-benzylurea derivatives has identified them as potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a target for pain therapeutics. nih.gov This suggests that the urea scaffold can interact with a range of protein targets, depending on the specific substitutions.
The table below summarizes the findings from experimental models for compounds structurally related to this compound, highlighting the potential, though not confirmed, molecular targets and pathways for the subject compound.
| Compound Class/Derivative | Experimental Model | Potential Molecular Target(s) | Investigated Pathway(s) | Research Finding |
| Benzoylphenylureas | Insects | Chitin Synthase | Chitin Biosynthesis | Inhibition of molting and development. sigmaaldrich.comwikipedia.org |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 Breast Cancer Cells | HER-2, NF-κB | Cell Proliferation and Survival | Enhanced cytotoxicity through HER-2 expression and NF-κB inactivation. nih.govnih.gov |
| 1-(aryl)-3-(4-(amino)benzyl)urea Derivatives | In vitro assays | TRPV1 Receptor | Pain signaling | Potent antagonists of capsaicin-activated TRPV1. nih.gov |
Resistance Mechanism Studies in Experimental Cell Systems (Non-Clinical)
There is a notable absence of specific research in the public domain concerning resistance mechanisms to this compound in experimental cell systems. However, general mechanisms of resistance to the broader class of benzoylurea (B1208200) insecticides and to anticancer agents with similar structural motifs have been studied.
In the context of its insecticidal application, resistance to benzoylureas in insect populations is a known phenomenon. While not specific to the 3-chloro derivative, resistance can emerge through several mechanisms, including:
Target-site insensitivity: Mutations in the gene encoding for chitin synthase can reduce the binding affinity of benzoylurea compounds, thereby diminishing their inhibitory effect.
Metabolic detoxification: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, or esterases, can lead to the rapid breakdown and excretion of the insecticide before it can reach its target.
In the context of potential anticancer activity, resistance to drugs targeting pathways like those involving HER-2 is a significant clinical challenge. nih.gov For therapies targeting HER-2, resistance can develop through various mechanisms, such as:
Upregulation of alternative signaling pathways: Cancer cells can compensate for the inhibition of one pathway by activating others that promote growth and survival.
Alterations in the target receptor: Mutations or changes in the expression levels of the target protein can prevent effective drug binding.
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
A study on the related compound N-benzoyl-3-allylthiourea (BATU) noted that while anti-HER-2 therapies are beneficial, resistance often develops. nih.gov This highlights the general challenge of resistance that would likely apply to any benzoylurea derivative developed for this purpose.
The following table outlines theoretical resistance mechanisms based on the known activities of the broader benzoylurea class, which may be applicable to this compound.
| Application Context | Potential Resistance Mechanism | Description |
| Insecticidal | Target-Site Insensitivity | Mutations in the chitin synthase enzyme reduce the binding effectiveness of the compound. |
| Insecticidal | Metabolic Detoxification | Enhanced activity of enzymes that metabolize and inactivate the compound. |
| Anticancer | Pathway Upregulation | Activation of alternative signaling pathways to bypass the drug's inhibitory effects. |
| Anticancer | Target Alteration | Mutations or expression changes in the target protein (e.g., HER-2) that hinder drug interaction. |
| Anticancer | Drug Efflux | Increased activity of transporter proteins that remove the compound from the cell. |
Coordination Chemistry and Material Science Applications
Synthesis and Characterization of Metal Complexes of N-BENZOYL-N'-(3-CHLOROPHENYL)UREA Analogues
The synthesis of metal complexes using this compound analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. nih.gov The resulting complexes are often crystalline solids and can be characterized using a suite of analytical techniques to determine their structure, coordination, and properties.
Ligand Design and Coordination Modes with Transition Metals
N-acylurea derivatives, including this compound, are versatile ligands due to the presence of multiple potential donor atoms (two nitrogen atoms and two oxygen atoms). researchgate.net The most common coordination mode involves the ligand acting as a bidentate chelator, binding to a metal center through the carbonyl oxygen atom and a nitrogen atom of the urea (B33335) moiety to form a stable six-membered ring. This O,N-bidentate coordination is favored.
In analogous thiourea (B124793) compounds, where one carbonyl oxygen is replaced by a sulfur atom, coordination often occurs in an S,O- or S,N-bidentate fashion. For instance, N,N'-disubstituted sulfonylthiourea ligands have been shown to coordinate to metal centers through both the sulfur and nitrogen atoms of the thiourea group. waikato.ac.nz The specific coordination mode can be influenced by factors such as the nature of the metal ion, the substituents on the phenyl rings, and the reaction conditions. The versatility of the urea backbone allows for its use as both a neutral and a monoanionic ligand, further expanding its utility in coordination chemistry. researchgate.net
Spectroscopic and Structural Analysis of Metal Chelates
The formation and structure of metal chelates with this compound analogues are extensively studied using spectroscopic and crystallographic methods.
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the C=O and N-H groups typically shift. A shift of the ν(C=O) band to a lower frequency (lower wavenumber) in the complex's spectrum compared to the free ligand indicates that coordination has occurred through the carbonyl oxygen atom. Similarly, changes in the N-H stretching vibrations can provide evidence of nitrogen atom involvement in the metal-ligand bond. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into their electronic structure and geometry. The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand itself. mdpi.com Upon complexation, new bands may appear in the visible region, which are often assigned to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions in the case of transition metals with partially filled d-orbitals. The position and intensity of these d-d bands can help in assigning the geometry of the complex (e.g., octahedral or tetrahedral). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are valuable for confirming the ligand structure and observing changes upon complexation. The signals for protons near the coordination sites, particularly the N-H protons, often shift or broaden in the spectrum of the complex compared to the free ligand.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. For example, the crystal structure of the related N-benzoyl-N'-phenylurea reveals a molecular conformation stabilized by a strong intramolecular N—H⋯O=C hydrogen bond. nih.gov Furthermore, it shows that molecules pair up through intermolecular N—H⋯O=C hydrogen bonds to form centrosymmetric dimers. nih.gov This detailed structural insight is crucial for understanding the intermolecular forces that govern the properties of these compounds in the solid state.
| Technique | Observation upon Complexation | Inference |
| IR Spectroscopy | Shift of ν(C=O) band to lower frequency. | Coordination via carbonyl oxygen. |
| UV-Vis Spectroscopy | Appearance of new bands in the visible region. | d-d transitions or Charge Transfer, indicating metal-ligand interaction and geometry. researchgate.net |
| X-ray Crystallography | Determination of bond lengths, angles, and intermolecular interactions. | Confirms coordination mode and reveals supramolecular assembly. nih.gov |
Investigation of Magnetic Properties and Electronic Spectra of Complexes
The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the metal's d-orbitals. numberanalytics.com Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a complex, which helps in elucidating its electronic configuration and stereochemistry. dalalinstitute.com
For instance, a high-spin octahedral Co(II) (d⁷) complex is expected to have a magnetic moment in the range of 4.30–4.70 B.M., corresponding to three unpaired electrons. researchgate.net A Ni(II) (d⁸) complex in an octahedral environment would have a magnetic moment slightly above the spin-only value of 2.83 B.M., while a Cu(II) (d⁹) complex typically shows a magnetic moment around 1.87 B.M., consistent with one unpaired electron. researchgate.net Complexes that are repelled by a magnetic field are classified as diamagnetic, indicating the absence of unpaired electrons, which is common for Zn(II) and Cd(II) complexes. nih.govdalalinstitute.com
The electronic spectra are intrinsically linked to these magnetic properties. The energies of the d-d transitions observed in the UV-Vis spectrum are used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq). researchgate.net These parameters provide quantitative information about the electronic interaction between the metal and the ligand and help confirm the geometry of the coordination sphere. For example, the number and position of bands in the electronic spectrum can distinguish between octahedral and tetrahedral geometries for a given metal ion. du.edu.eg
Potential Applications in Coordination Polymers and Supramolecular Assemblies
The structure of N-benzoyl-N'-phenylurea, as revealed by crystallography, shows a strong tendency to form centrosymmetric dimers through intermolecular N—H⋯O=C hydrogen bonds. nih.gov This inherent self-assembly behavior makes this compound and its analogues highly promising building blocks for the construction of more complex, ordered structures such as coordination polymers and supramolecular assemblies.
In this context, the urea derivative can act as a "supramolecular synthon," a molecular unit whose intermolecular interactions are predictable and reliable. By combining these ligands with metal centers that act as nodes, it is possible to design and synthesize extended one-, two-, or three-dimensional networks. The directionality of the hydrogen bonds, coupled with the coordination geometry of the metal ion, can be used to control the final architecture of the assembly. Such materials are of great interest for their potential applications in areas like gas storage, catalysis, and molecular sensing. researchgate.net
Exploratory Research in Material Science (e.g., Liquid Crystalline Properties of Related Compounds)
The application of this compound analogues extends into the broader field of material science. While research into the liquid crystalline properties of this specific compound is not widely reported, the molecular structure possesses features common to liquid crystals. These include a rigid core (composed of the two phenyl rings) and a more flexible linking unit (the urea group). By modifying the substituents on the phenyl rings, for instance, by adding long alkyl chains, it may be possible to induce liquid crystalline phases. Molecules with acute-angle, bent-core shapes based on aromatic cores have been shown to form intriguing liquid crystal phases, including nematic and various smectic and columnar phases. aps.org The bent shape imparted by the benzoylurea (B1208200) core could potentially be exploited to design new liquid crystalline materials.
Furthermore, the general class of N,N'-disubstituted ureas and thioureas is actively being explored for various applications, including as inhibitors for enzymes like nitric oxide synthase, demonstrating their biological relevance. rsc.org The ability to readily synthesize a wide array of derivatives by reacting various isocyanates and isothiocyanates allows for the fine-tuning of their chemical and physical properties for specific material or biological applications. researchgate.net
Advanced Analytical Method Development and Applications
Chromatographic Separation and Purification Techniques
Chromatographic techniques are fundamental for the separation and purification of N-Benzoyl-N'-(3-chlorophenyl)urea from complex mixtures, ensuring its suitability for research and other applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC is a powerful and widely adopted technique for the analysis and purification of benzoylphenylurea (B10832687) compounds, including this compound. The development of a robust HPLC method is critical for achieving accurate quantification and effective separation from impurities.
Method development typically involves the optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time. A common starting point for benzoylphenylurea analysis is a reversed-phase C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to effectively separate compounds with a range of polarities.
For the detection of this compound, a UV detector is commonly used. The benzoylphenylurea class of compounds exhibits strong UV absorbance, with detection wavelengths typically set around 210 nm or 260 nm to maximize sensitivity. nih.govwikipedia.org A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. The retention time of the compound is a key parameter for its identification, while the peak area is used for quantification.
A typical HPLC method for a related benzoylphenylurea insecticide involves extraction with acetone (B3395972) and partitioning into a dichloromethane-petroleum ether mixture, followed by cleanup on an aminopropyl-bonded silica (B1680970) solid-phase extraction (SPE) cartridge. wikipedia.org The final analysis is performed on a reversed-phase column with an acetonitrile-water gradient and UV detection. wikipedia.org The limit of detection for various benzoylphenylurea insecticides using such methods can be in the range of 20 to 50 µg/kg, depending on the sample matrix. wikipedia.org
Table 1: Illustrative HPLC Method Parameters for Benzoylphenylurea Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
While HPLC is the primary technique for the analysis of intact benzoylphenylurea compounds, GC-MS plays a crucial role in the identification of volatile impurities and degradation products. Due to their relatively low volatility and thermal lability, direct GC analysis of benzoylphenylureas can be challenging, often leading to decomposition in the injector port or on the column. nih.gov
Despite this limitation, GC-MS is an invaluable tool for purity assessment, particularly for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound product. These impurities can include residual solvents, starting materials, or by-products from the synthesis process.
For the analysis of potential degradation products, GC-MS can be used to identify characteristic fragments that form upon thermal decomposition of the parent compound. semanticscholar.org Furthermore, derivatization techniques can be employed to convert the non-volatile benzoylphenylurea into a more volatile derivative that is amenable to GC-MS analysis.
A typical GC-MS method for impurity profiling involves a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up gradually to separate compounds with different boiling points. The mass spectrometer serves as a highly specific detector, providing mass spectra of the eluting compounds. These spectra act as a "fingerprint," allowing for the unambiguous identification of known impurities by comparison to spectral libraries and the elucidation of unknown structures. For instance, a method for analyzing impurities in pharmaceutical starting materials utilized a high-resolution accurate mass spectrometer, which provides precise mass measurements, further aiding in the identification of unknown compounds. nih.gov
Spectroscopic Quantification and Detection Methods
Spectroscopic methods are integral to the quantification and detection of this compound. UV-Visible spectroscopy, often coupled with HPLC, is the most common technique for quantitative analysis.
As mentioned in the HPLC section, the strong UV absorbance of the benzoylphenylurea structure allows for sensitive detection. Quantification is achieved by creating a calibration curve, which plots the absorbance (or peak area in HPLC-UV) against a series of known concentrations of a standard solution of this compound. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The linearity of this relationship is a critical factor in ensuring accurate quantification. semanticscholar.org
Liquid chromatography-mass spectrometry (LC-MS) offers a more selective and sensitive alternative for both quantification and detection. nih.gov Using techniques like electrospray ionization (ESI), the analyte is ionized before entering the mass spectrometer. This allows for the determination of the molecular weight of the compound and provides structural information through fragmentation patterns. LC-MS is particularly useful for analyzing complex samples where co-eluting impurities might interfere with UV detection.
Characterization of Degradation Pathways and Metabolites in Research Models (Non-Clinical)
Understanding the degradation pathways and identifying the metabolites of this compound in non-clinical research models is essential for assessing its environmental fate and potential biological transformations. The primary degradation pathways for many pesticides, including benzoylphenylureas, are hydrolysis and photolysis.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of benzoylphenylureas is significantly influenced by pH and temperature. nih.gov Studies on a closely related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) (CCU), have shown that hydrolysis occurs in water. semanticscholar.org A major degradation product identified from the hydrolysis of CCU is 2-chlorobenzamide (B146235) (CBA), indicating that the urea bridge is susceptible to cleavage. nih.gov It is plausible that this compound undergoes a similar hydrolytic cleavage to yield benzamide (B126) and 3-chloroaniline (B41212).
Photolysis , or degradation by light, is another important environmental degradation pathway. Studies on CCU have demonstrated that it undergoes photodegradation in various media, including water and simulated air, with 2-chlorobenzamide being a significant product. nih.govsemanticscholar.org The rate of photodegradation can be influenced by the presence of oxygen and the medium in which the compound is dissolved. semanticscholar.org
Microbial degradation is a key process for the breakdown of phenylurea herbicides in soil environments. nih.gov Various microorganisms in the soil can utilize these compounds as a source of carbon and nitrogen, leading to their breakdown into simpler molecules. The specific metabolites formed will depend on the microbial species present and the environmental conditions.
In non-clinical research models , such as in vitro metabolism studies using liver microsomes or hepatocytes, the metabolic fate of this compound can be investigated. nih.govnih.gov These systems contain enzymes, such as cytochrome P450s, that are responsible for the metabolism of foreign compounds. nih.gov Potential metabolic transformations could include hydroxylation of the aromatic rings, cleavage of the urea linkage, and subsequent conjugation reactions to facilitate excretion. The identification of these metabolites is typically carried out using advanced analytical techniques like LC-MS/MS.
Table 2: Potential Degradation Products and Metabolites of this compound
| Precursor Compound | Transformation | Potential Product(s) |
| This compound | Hydrolysis | Benzamide, 3-Chloroaniline |
| This compound | Photolysis | Benzamide, Chlorinated anilines |
| This compound | Microbial Degradation | Various smaller organic molecules |
| This compound | In vitro Metabolism | Hydroxylated derivatives, Cleavage products |
This table outlines potential degradation products based on studies of related compounds and general metabolic pathways.
Future Research Directions and Unexplored Avenues
Rational Design of Next-Generation Analogues based on Mechanistic Insights
The future of N-Benzoyl-N'-(3-chlorophenyl)urea research lies in the rational and targeted design of next-generation analogues with enhanced properties. This approach moves beyond serendipitous discovery to a more predictive science, deeply rooted in mechanistic understanding. A key area of focus is the structure-activity relationship (SAR) of benzoylphenylurea (B10832687) compounds. nih.govnih.gov By systematically modifying the substituents on both the benzoyl and phenyl rings and correlating these changes with biological activity, researchers can build robust models to predict the efficacy of novel derivatives.
One promising strategy involves the application of a bipartite model, similar to that used for sulfonylurea receptor binding sites, to design novel benzoylphenylurea analogues. benthamdirect.com This approach considers distinct binding domains and aims to optimize interactions with the target site, potentially leading to insecticides with improved potency and selectivity. benthamdirect.com Furthermore, the introduction of novel functional groups, such as oxime ethers or carbamates, has shown potential in enhancing the larvicidal activities of benzoylphenylureas, with some analogues demonstrating significantly higher efficacy than commercial insecticides. nih.govbenthamdirect.comacs.org
A critical aspect of this rational design process is the elucidation of the precise mechanism of action at the molecular level. While it is known that benzoylureas inhibit chitin (B13524) synthesis, a detailed understanding of the target enzyme and the specific binding interactions is still evolving. nih.gov Future research should focus on identifying the exact target site and using this knowledge to design compounds with superior binding affinity and specificity.
Development of New Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of this compound and its analogues is a cornerstone of its research and development. Future efforts in this domain will be directed towards creating more efficient, sustainable, and versatile synthetic routes. While classical methods for N-acylurea synthesis exist, they often involve harsh conditions or the use of hazardous reagents.
Modern synthetic chemistry offers a plethora of tools to overcome these limitations. The development of "green" and sustainable synthetic protocols is a paramount objective. This includes the use of environmentally benign solvents, such as water, and the development of catalytic systems that minimize waste and energy consumption. ias.ac.inresearchgate.net For instance, reactions of benzoic acid derivatives with N,N'-dialkyl carbodiimides can be performed smoothly at room temperature in water to afford N-acylurea derivatives in high yields. ias.ac.inresearchgate.net
Microwave-assisted synthesis is another promising avenue for the rapid and efficient production of N-acylurea derivatives. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The application of solid-phase synthesis techniques, using resin-bound ureas and acyl chlorides, also offers a streamlined approach for generating libraries of N-acylurea analogues for high-throughput screening.
Furthermore, the development of novel catalytic systems can enhance the efficiency and selectivity of the synthesis. For example, the use of a copper(I) complex in the hydrolysis of N-benzoyl-N'-phenylthiourea has been shown to produce N-benzoyl-N'-phenylurea. Exploring other metal-based or organocatalytic systems could lead to even more efficient and selective transformations.
A summary of various synthetic approaches for N-acylureas is presented in the table below:
| Synthetic Approach | Key Features | Potential Advantages |
| From N-acylisocyanates and amines | Reaction of a pre-formed N-acylisocyanate with an amine. | Direct and often high-yielding. |
| From isocyanates and amides | Condensation of an isocyanate with an amide. | Utilizes readily available starting materials. |
| Carbodiimide-mediated coupling | Coupling of a carboxylic acid and a urea (B33335) derivative using a carbodiimide (B86325). | Mild reaction conditions. |
| From N-benzoyl carbamates and amines | Reaction of an activated carbamate (B1207046) with an amine. | Can offer good control over the reaction. |
| Microwave-assisted synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times and often improved yields. |
| Solid-phase synthesis | Synthesis on a solid support, facilitating purification. | Amenable to combinatorial chemistry and library synthesis. |
| Green synthesis in water | Using water as a solvent to minimize environmental impact. | Sustainable and environmentally friendly. |
Deeper Computational Exploration of Reactive Intermediates and Reaction Pathways
Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the properties of molecules. In the context of this compound, a deeper computational exploration of its reactive intermediates and reaction pathways can provide invaluable insights for both synthesis optimization and the design of new analogues.
Density Functional Theory (DFT) calculations can be employed to model the various steps involved in the synthesis of N-benzoyl urea derivatives. researchgate.net This includes the investigation of different possible reaction pathways, such as stepwise versus concerted mechanisms, and the determination of the transition state energies for each step. researchgate.net Such studies can help in understanding the factors that control the regioselectivity of the reaction and in identifying potential side reactions.
A key reactive intermediate in many N-acylurea syntheses is the O-acylisourea. Computational modeling can shed light on the stability and reactivity of this intermediate, which is often transient and difficult to isolate experimentally. ias.ac.in Understanding the factors that influence the O-to-N acyl migration, which leads to the final N-acylurea product, is crucial for controlling the reaction outcome. ias.ac.in
Furthermore, computational methods can be used to predict various properties of this compound and its analogues, including their electronic structure, spectroscopic properties (such as NMR chemical shifts), and thermodynamic parameters. researchgate.net These predictions can be used to validate experimental findings and to guide the design of new molecules with desired characteristics. For example, modeling the interaction of different analogues with their biological target can aid in the rational design of more potent inhibitors.
Expansion of Ligand Design in Coordination Chemistry for Novel Material Applications
The N-benzoylurea scaffold, with its multiple coordination sites (carbonyl and amide groups), holds significant potential for applications in coordination chemistry and materials science. While much of the focus has been on its biological activity, future research should explore the use of this compound and its derivatives as ligands for the construction of novel functional materials.
The ability of N-benzoyl thiourea (B124793) derivatives to act as ancillary ligands in luminescent cyclometallated platinum(II) complexes has already been demonstrated. researchgate.net These complexes exhibit interesting photophysical properties, with potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net Similar studies with this compound could lead to the development of new luminescent materials with tailored emission properties.
The incorporation of N-benzoylurea moieties into polymer backbones is another exciting avenue for creating novel functional materials. For instance, hyper-crosslinked polymers functionalized with urea groups could be designed for applications in areas such as gas storage, catalysis, or as sorbents for environmental remediation. The synthesis of polymers from benzoylurea (B1208200) derivatives could lead to materials with unique mechanical, thermal, or optical properties. researchgate.net
The design of metal-organic frameworks (MOFs) using N-benzoylurea-based ligands is also a promising area of research. The directionality and rigidity of the ligand, combined with the choice of the metal node, could allow for the construction of porous materials with high surface areas and tunable pore sizes. These materials could find applications in gas separation, storage, and catalysis.
The table below summarizes potential applications of N-benzoylurea derivatives in materials science:
| Material Type | Potential Application | Rationale |
| Luminescent Metal Complexes | OLEDs, chemical sensors | The benzoylurea ligand can influence the photophysical properties of the metal center. researchgate.net |
| Functional Polymers | Gas storage, catalysis, sorbents | Incorporation of the urea functionality can impart specific properties to the polymer. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Gas separation, storage, catalysis | The directional bonding of the benzoylurea ligand can be used to construct porous frameworks. |
| Smart Materials | Stimuli-responsive materials | The hydrogen bonding capabilities of the urea group could be exploited for creating materials that respond to external stimuli. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-benzoyl-N'-(3-chlorophenyl)urea?
Q. How can structural discrepancies in reported physical properties (e.g., melting point) be resolved?
Discrepancies often arise from polymorphic forms or impurities. To address this:
- Characterization : Use single-crystal X-ray diffraction to confirm the molecular structure and packing .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions .
- Cross-validation : Compare NMR, IR, and mass spectrometry data with literature . For example, highlights missing data on melting points, underscoring the need for standardized protocols .
Q. What safety protocols are recommended for handling this compound in the lab?
- Respiratory protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for higher risks .
- Storage : Store in airtight containers at 2–8°C to maintain stability .
- First aid : Immediate rinsing of eyes/skin with water and medical consultation are critical .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Molecular docking : Use software like Molegro Virtual Docker (MVD) to predict interactions with targets (e.g., enzymes or receptors). demonstrated this for urea derivatives targeting macrophage migration .
- Hirshfeld analysis : Maps intermolecular interactions (e.g., C...H, N...H) to guide crystal engineering .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early in design .
Q. What strategies address low yields in large-scale synthesis?
- Continuous flow reactors : Improve mixing and heat transfer compared to batch processes .
- Catalyst optimization : Transition to heterogeneous catalysts (e.g., immobilized bases) for recyclability .
- Process analytics : In-line FTIR monitors reaction progress to minimize byproducts .
Q. How do substituents on the phenyl ring influence biological activity?
- Electron-withdrawing groups (e.g., -Cl) enhance stability and receptor binding. shows chloro-substituted ureas exhibit potent antifungal activity .
- Bulkier groups (e.g., morpholinyl) improve solubility but may reduce membrane permeability .
- Comparative studies : Analogues like N-(2,6-dichlorophenyl)-N'-pyridinyl urea () highlight the role of halogen positioning in activity .
Table 2 : Structure-Activity Trends
| Substituent | Effect on Bioactivity | Reference |
|---|---|---|
| 3-Chloro | ↑ Binding affinity to targets | |
| Morpholinyl | ↑ Solubility, ↓ permeability | |
| Trifluoromethyl | ↑ Metabolic stability |
Q. What mechanisms explain its potential as an enzyme inhibitor?
- Competitive inhibition : The urea moiety mimics the transition state in hydrolytic enzymes (e.g., proteases) .
- Hydrogen bonding : N-H groups interact with catalytic residues, as seen in docking studies with MIF (PDB: 1LJT) .
- Synergistic effects : Chlorophenyl groups enhance hydrophobic interactions with enzyme pockets .
Methodological Considerations
Q. How should researchers analyze conflicting data on stability and reactivity?
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under varying conditions .
- HPLC-MS : Characterize degradation products and trace impurities .
Q. What advanced techniques validate intermolecular interactions in crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
